3-Phenoxycinnamic acid
Overview
Description
3-Phenoxycinnamic acid is an organic compound with the molecular formula C15H12O3. It is a derivative of cinnamic acid, characterized by the presence of a phenoxy group attached to the cinnamic acid backbone. This compound is found naturally in various plants, including cinnamon, basil, and parsley, and has gained attention for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenoxybenzaldehyde with (trimethylsilyl)ketene bis(trimethylsilyl) acetal in the presence of potassium hydroxide in N,N-dimethylformamide at room temperature for five hours. The reaction mixture is then treated with ammonium chloride in water to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenoxy or cinnamic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: It is being investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: It is used in the production of polymers, coatings, and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 3-phenoxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It donates electrons to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
- 4-Phenoxycinnamic acid
- Cinnamic acid
- Ferulic acid
- Caffeic acid
Comparison: 3-Phenoxycinnamic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to cinnamic acid, it exhibits enhanced antioxidant and antimicrobial activities. Ferulic acid and caffeic acid, while also possessing antioxidant properties, differ in their structural features and specific biological activities .
Properties
IUPAC Name |
(E)-3-(3-phenoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTBBLWPDBZDHT-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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